3-Pyridinepropanol is an organic compound characterized by the molecular formula and a molecular weight of approximately 137.18 g/mol. It is a derivative of pyridine, featuring a propanol group attached at the third position of the pyridine ring. This compound exists as a colorless to light yellow liquid and is known for its distinct chemical properties due to the placement of the hydroxyl group on the pyridine structure .
3-Pyridinepropanol, also known as 3-(3-Pyridyl)-1-propanol, is a chemical compound with the formula C₈H₁₁NO. It has a molecular weight of 137.18 g/mol and exists as a colorless liquid at room temperature []. Several suppliers offer 3-Pyridinepropanol for research purposes, typically at purities exceeding 97% [, ].
The presence of a pyridine ring and a hydroxyl group in its structure suggests 3-Pyridinepropanol might possess interesting chemical and biological properties. However, further research is needed to explore its potential applications in various scientific fields. This could involve investigating its:
Research has indicated potential biological activities associated with 3-Pyridinepropanol, particularly its role in synthesizing biologically active compounds, which may include pharmaceuticals targeting the central nervous system. Its structural features allow it to interact with various biological pathways, although specific mechanisms of action remain under investigation .
Several methods exist for synthesizing 3-Pyridinepropanol:
3-Pyridinepropanol serves various applications across different fields:
Studies have explored the interactions of 3-Pyridinepropanol within coordination polymers, demonstrating its ability to act as a bridging ligand in metal-organic frameworks. For instance, research has characterized a copper(II) oxalate coordination polymer that incorporates this compound, highlighting its structural and magnetic properties . Such studies emphasize its versatility and potential utility in materials chemistry.
Several compounds are structurally similar to 3-Pyridinepropanol:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-Pyridineethanol | Hydroxyl group at the second position of the pyridine ring | Different reactivity patterns due to position |
| 4-Pyridinepropanol | Hydroxyl group at the fourth position of the pyridine ring | Varies in biological activity compared to 3- |
| 3-Pyridinepropanoic Acid | Carboxylic acid derivative of 3-Pyridinepropanol | Increased acidity alters reactivity |
The uniqueness of 3-Pyridinepropanol lies in the specific positioning of its hydroxyl group, which influences its reactivity and makes it a valuable intermediate in synthesizing various complex molecules. This distinct positioning also affects its interactions with biological systems, potentially leading to unique pharmacological effects compared to its analogs .
Irritant